molecular formula C5H6N2S B3270472 3-Methylpyrazine-2-thiol CAS No. 5271-25-0

3-Methylpyrazine-2-thiol

Cat. No.: B3270472
CAS No.: 5271-25-0
M. Wt: 126.18 g/mol
InChI Key: NNZDYXMPAZYQPC-UHFFFAOYSA-N
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Description

3-Methylpyrazine-2-thiol is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound specifically has a thiol group (-SH) attached to the second carbon and a methyl group (-CH₃) attached to the third carbon of the pyrazine ring. This compound is known for its distinctive odor and is used in various applications, including flavoring agents and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylpyrazine-2-thiol can be synthesized through several methods. One common approach involves the reaction of 3-methylpyrazine with hydrogen sulfide (H₂S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methylpyrazine-2-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: In the presence of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), this compound can be oxidized to form corresponding sulfonic acids or disulfides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), leading to the formation of reduced sulfur-containing compounds.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, resulting in the replacement of the thiol group with other functional groups.

Major Products Formed: The major products formed from these reactions include sulfonic acids, disulfides, and various substituted pyrazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methylpyrazine-2-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.

    Industry: this compound is used in the flavor and fragrance industry due to its distinctive odor, contributing to the aroma profiles of various products.

Mechanism of Action

The mechanism of action of 3-Methylpyrazine-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group (-SH) in the compound can form covalent bonds with various biomolecules, such as proteins and enzymes, leading to modifications in their structure and function. These interactions can result in changes in cellular signaling pathways, influencing processes such as gene expression, oxidative stress response, and metabolic regulation.

Comparison with Similar Compounds

    2-Methylpyrazine: Similar structure but lacks the thiol group, resulting in different chemical properties and applications.

    2,3-Dimethylpyrazine: Contains two methyl groups but no thiol group, leading to variations in reactivity and odor profile.

    2-Methylpyrazine-3-thiol: Similar to 3-Methylpyrazine-2-thiol but with the thiol group attached to the third carbon, affecting its chemical behavior and applications.

Uniqueness: this compound is unique due to the presence of both a methyl group and a thiol group on the pyrazine ring. This combination imparts distinctive chemical properties, such as its reactivity in oxidation and substitution reactions, and its characteristic odor, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

3-methyl-1H-pyrazine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c1-4-5(8)7-3-2-6-4/h2-3H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZDYXMPAZYQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CNC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496989
Record name 3-Methylpyrazine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5271-25-0
Record name 3-Methylpyrazine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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